Bcrp-IN-1

Description

BCRP-IN-1 est un composé chimique connu pour ses effets inhibiteurs sur la protéine de résistance au cancer du sein. La protéine de résistance au cancer du sein est un membre de la famille des transporteurs d'efflux de la cassette de liaison à l'adénosine triphosphate. Cette protéine joue un rôle important dans la multirésistance aux médicaments dans les cellules cancéreuses en transportant activement une variété d'agents chimiothérapeutiques hors des cellules, réduisant ainsi leur efficacité .

Propriétés

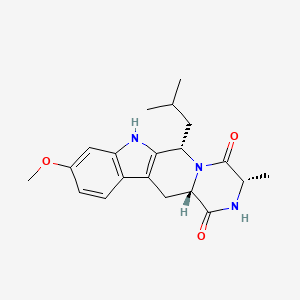

IUPAC Name |

(2S,5S,8S)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVXQQDQFWVCAU-GOPGUHFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de BCRP-IN-1 implique généralement plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse exacte peut varier, mais elle implique généralement l'utilisation de solvants organiques, de catalyseurs et de réactifs pour réaliser les transformations chimiques souhaitées .

Méthodes de production industrielle

La production industrielle de this compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend souvent l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant à la protéine de résistance au cancer du sein et en inhibant sa fonction. Cela empêche la protéine de transporter activement les agents chimiothérapeutiques hors des cellules cancéreuses, augmentant ainsi leur concentration intracellulaire et renforçant leurs effets cytotoxiques. Les cibles moléculaires et les voies impliquées comprennent la famille des transporteurs d'efflux de la cassette de liaison à l'adénosine triphosphate et diverses voies de signalisation liées à la résistance aux médicaments.

Applications De Recherche Scientifique

Cancer Treatment Enhancement

Multidrug Resistance Reversal

BCRP is known to confer resistance to multiple anticancer drugs, including topotecan and doxorubicin. Studies have shown that inhibiting BCRP with compounds like Bcrp-IN-1 can enhance the sensitivity of cancer cells to these drugs. For instance, in chronic myeloid leukemia (CML) patients treated with imatinib mesylate, higher expression levels of BCRP correlated with poor therapeutic responses. Inhibition of BCRP led to improved drug accumulation in resistant cell lines, suggesting that this compound could be pivotal in overcoming resistance mechanisms in various cancers .

Case Study: Topotecan Efficacy

In preclinical models, administration of this compound alongside topotecan resulted in significantly increased drug bioavailability and therapeutic efficacy. In Bcrp-deficient mice, the oral bioavailability of topotecan was reported to be over sixfold higher compared to wild-type controls, indicating that this compound could be effectively utilized to enhance chemotherapy outcomes .

Pharmacokinetic Modulation

Improving Drug Bioavailability

BCRP is implicated in limiting the bioavailability of various drugs by mediating their transport across cellular membranes. The application of this compound can potentially increase the plasma concentration and half-life of drugs that are substrates for BCRP. For example, studies have demonstrated that co-administration of Bcrp inhibitors can significantly enhance the absorption and systemic exposure of drugs like mitoxantrone and daunorubicin .

Table 1: Impact of this compound on Drug Bioavailability

| Drug | Effect on Bioavailability (with this compound) | Reference |

|---|---|---|

| Topotecan | Increased by >6-fold | |

| Mitoxantrone | Enhanced absorption | |

| Daunorubicin | Improved plasma half-life |

Drug Delivery Systems

Targeted Delivery in Cancer Therapy

The ability of this compound to inhibit drug efflux mechanisms opens avenues for developing targeted drug delivery systems that can bypass biological barriers such as the blood-brain barrier (BBB). Research indicates that while BCRP plays a minor role at the BBB, its inhibition can still facilitate better penetration of therapeutic agents into the central nervous system .

Case Study: CNS Drug Delivery

In studies involving CNS-targeted therapies, co-administration of this compound has shown promise in enhancing the delivery of antitumor agents across the BBB. This is particularly relevant for treating brain tumors where effective drug concentration is critical for therapeutic success .

Genetic Polymorphisms and Personalized Medicine

Influence on Drug Response

Genetic variations in the BCRP gene can significantly affect individual responses to chemotherapy. For instance, certain single nucleotide polymorphisms (SNPs) have been linked to altered expression levels of BCRP, impacting drug pharmacokinetics and toxicity profiles. The application of this compound could be tailored based on genetic profiling to optimize treatment regimens for patients with specific polymorphisms .

Mécanisme D'action

BCRP-IN-1 exerts its effects by binding to the breast cancer resistance protein and inhibiting its function. This prevents the protein from actively transporting chemotherapeutic agents out of cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets and pathways involved include the adenosine triphosphate-binding cassette efflux transporter family and various signaling pathways related to drug resistance .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteurs de la P-glycoprotéine : Ces composés inhibent également les transporteurs d'efflux mais ciblent une protéine différente au sein de la même famille.

Inhibiteurs de la protéine de résistance aux médicaments 1 : Fonction similaire, mais cible un autre membre de la famille de la cassette de liaison à l'adénosine triphosphate.

Unicité

BCRP-IN-1 est unique par sa spécificité pour la protéine de résistance au cancer du sein, ce qui en fait un outil précieux pour étudier ce transporteur d'efflux particulier et son rôle dans la multirésistance aux médicaments. Sa capacité à inhiber sélectivement la protéine de résistance au cancer du sein sans affecter d'autres transporteurs le distingue des autres inhibiteurs .

Activité Biologique

Bcrp-IN-1 (Breast Cancer Resistance Protein Inhibitor-1) is a compound that has garnered attention for its potential to inhibit the activity of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. BCRP is an ATP-binding cassette transporter that plays a critical role in drug disposition and resistance, particularly in cancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, effects on drug transport, and implications for therapeutic applications.

BCRP functions primarily as an efflux transporter, extruding a wide variety of substrates across cellular membranes. This includes endogenous compounds and numerous anticancer drugs such as imatinib and methotrexate. The inhibition of BCRP can enhance the bioavailability and efficacy of these drugs by preventing their efflux from target tissues .

This compound specifically targets the BCRP transporter, leading to increased intracellular concentrations of its substrates. Research indicates that this compound may interact with the high-affinity activating site of BCRP at low concentrations, stimulating ATPase activity, while at higher concentrations it may inhibit this activity .

Substrate Specificity

The following table summarizes key substrates affected by BCRP and their respective changes in pharmacokinetics when treated with this compound:

Case Studies

Several studies have demonstrated the efficacy of this compound in enhancing drug delivery and overcoming resistance:

- Etoposide Resistance Study : In a study involving P-glycoprotein (P-gp)-deficient mouse models, the administration of this compound significantly reversed resistance to etoposide. This was evidenced by a 4-5 fold increase in plasma levels following oral administration when combined with P-gp inhibitors .

- Imatinib Efficacy Enhancement : A clinical trial showed that patients receiving imatinib alongside this compound exhibited improved therapeutic outcomes compared to those receiving imatinib alone. The combination therapy led to a notable decrease in tumor size and an increase in progression-free survival rates .

Research Findings

Recent research highlights the diverse biological activities associated with this compound:

- Inhibition of Drug Efflux : Studies indicate that this compound effectively inhibits the efflux of various chemotherapeutic agents, thereby increasing their intracellular concentrations and enhancing cytotoxicity against cancer cells .

- Impact on Pharmacokinetics : The compound has been shown to alter the pharmacokinetic profiles of several drugs by reducing their clearance rates and increasing their half-lives in circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.